PDE4A Inhibition: N-Piperidin-4-ylbenzamide Exhibits Micromolar Potency, Whereas Optimized Derivatives Achieve Nanomolar Potency
N-Piperidin-4-ylbenzamide displays moderate inhibitory activity against phosphodiesterase 4A (PDE4A) with an IC50 of 1.44 μM (1440 nM) [1]. In contrast, optimized N-(piperidin-4-yl)benzamide derivatives, such as BDBM50215952, exhibit significantly enhanced potency with an IC50 of 25 nM against PDE4, representing a 58-fold improvement in inhibitory activity [2]. This differential highlights the scaffold's tunability: the parent compound provides a baseline activity profile, while strategic substitution enables potency optimization for specific therapeutic applications.
| Evidence Dimension | Inhibitory potency against PDE4/PDE4A |
|---|---|
| Target Compound Data | IC50 = 1440 nM |
| Comparator Or Baseline | Optimized derivative (BDBM50215952) IC50 = 25 nM |
| Quantified Difference | 58-fold improvement in potency (1440 nM vs. 25 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant human PDE4A assessed by reduction of [3H]-cAMP hydrolysis [1]; PDE4 from guinea-pig macrophage [2] |
Why This Matters
Enables researchers to select either the unsubstituted scaffold for baseline SAR studies or optimized derivatives for high-potency applications, avoiding costly synthesis of suboptimal analogs.
- [1] BindingDB. (n.d.). BDBM50128269 (CHEMBL3628718): IC50 for PDE4A. View Source
- [2] BindingDB. (n.d.). BDBM50215952 (CHEMBL55203): IC50 for PDE4. View Source
